molecular formula C4H8N4O B3057992 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine CAS No. 87009-68-5

3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B3057992
CAS No.: 87009-68-5
M. Wt: 128.13 g/mol
InChI Key: QGIHIFRVZMBSCG-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine is a substituted triazole derivative characterized by a methoxy group at position 3 and a methyl group at position 1 of the triazole ring. Its synthesis was first reported by Selby and Leopon (1984), who elucidated its structure via spectroscopic methods and confirmed positional isomerism with 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine . The compound’s regioselectivity in reactions, such as sulfonylation, is influenced by the electron-donating methoxy group, which directs substitution to specific nitrogen atoms .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-methyl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-8-3(5)6-4(7-8)9-2/h1-2H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIHIFRVZMBSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513976
Record name 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87009-68-5
Record name 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-1,2,4-triazol-5-amine with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .

Scientific Research Applications

3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine is a triazole compound with diverse applications in scientific research, particularly in chemistry and biology. Triazole compounds are known for their ability to bind readily with a variety of enzymes and receptors in biological systems.

Scientific Research Applications

This compound is used for different purposes, including:

  • Building block: It serves as a building block in the synthesis of more complex heterocyclic compounds.
  • Ligand: It is used as a ligand in coordination chemistry.

Feasible Synthetic Routes

The regioselectivity in the reaction between methylhydrazine and different dimethyl N-cyanoimidocarbonate derivatives determines the formation of specific isomers.

  • This compound can be synthesized with a high yield by reacting dimethyl N-cyanoimidocarbonate with methylhydrazine .
  • 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine is obtained through the reaction of dimethyl N-cyanothioimidocarbonate with methylhydrazine.

1,2,4-Triazoles in Medicinal Chemistry

1,2,4-Triazoles and their fused heterocyclic derivatives possess a wide range of bioactivities, including neuroprotectant, antioxidant, antimalarial, antileishmanial, anti-urease, and antiviral properties . They also have applications in ionic liquids, corrosion inhibitors, agrochemicals, polymers, supramolecular and material science .

Antifungal Activity

  • Myrtenal derivatives bearing a 1,2,4-triazole moiety show enhanced in vitro antifungal activity .
  • 1,2,4-Triazole Schiff bases exhibit higher antifungal activity than triadimefon against Gibberlla nicotiancola and Gibberlla saubinetii .
  • Sulfonamide-1,2,4-triazole derivatives demonstrate significant antifungal activity against several fungal strains, sometimes 10–70 times higher than commercial antifungal agents like bifonazole and ketoconazole .
  • Amide derivatives of 1,2,4-triazole exhibit moderate to high antifungal activity against various fungi .

Antibacterial Activity

  • Quinolone-triazole hybrids display antibacterial activity against a range of bacteria .
  • 1,2,4-Triazole derivatives bearing a quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide unit show better bactericidal activity than bismerthiazol against X. oryzae pv. oryzae .
  • 1,2,4-Triazole-pyrimidine hybrids display excellent activity against S. aureus and E. coli, and are more effective than many clinically used antibiotics against MRSA strains .

Anticancer Activity

  • 3-amino-1,2,4-triazoles derivatives have demonstrated a broad spectrum of bioactivities, including potential applications against cancer .
  • Substitution of 3-amino-1,2,4-triazole by aryl groups leads to promising anticancer scaffolds .
  • Triazolopyridazine derivatives strongly inhibit the kinase activity of wild-type MET enzyme and the growth of tumors in MET-amplified xenograft models .
  • CH2-/CF2-linked triazolotriazine derivatives display potent inhibition against c-Met kinase and excellent in vivo efficacy in tumor growth inhibition .

Mechanism of Action

The mechanism of action of 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can form hydrogen bonds with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Regioselectivity

  • Alkyl-Substituted Derivatives :

    • 1-Propyl-1H-1,2,4-triazol-5-amine (CAS 58661-96-4) exhibits a logP of 0.270, indicating moderate lipophilicity, compared to the target compound’s predicted lower logP due to the polar methoxy group .
    • 1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine (CAS 1249430-93-0) shows similar steric hindrance but lacks the methoxy group, leading to divergent reactivity in cycloaddition and sulfonylation reactions .
  • Aryl-Substituted Derivatives: 3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine (3a) and its analogs () incorporate bulky naphthalene groups, enhancing π-π stacking interactions in biological systems but reducing solubility compared to the methoxy-methyl derivative . 3-Phenyl-1H-1,2,4-triazol-5-amine (used in quinoline-based EGFR inhibitors) demonstrates that aryl substituents improve binding affinity to protein targets, whereas the methoxy group in the target compound may facilitate hydrogen bonding .

Physicochemical Properties

Compound Substituents logP McVol (ml/mol) Key Applications
3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine 3-OCH₃, 1-CH₃ ~0.1* ~95* Intermediate in drug synthesis
1-Propyl-1H-1,2,4-triazol-5-amine 1-C₃H₇ 0.270 101.770 Not reported
3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine 3-C₁₀H₇, 1-C₆H₅ ~2.5† ~120† Anticancer agents
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT) 3-NO₂, 1-tetrazolyl -0.8‡ ~90‡ Energetic materials

*Predicted based on substituent contributions.
†Estimated from analogous structures.
‡Calculated from EXPLO5 data .

Crystallographic and Stability Insights

  • The crystal structure of 3,3′-disulfanediyldi(1H-1,2,4-triazol-5-amine) () reveals S–S bond lengths of 2.0347 Å, highlighting stabilization via hydrogen bonding. The target compound’s methoxy group may similarly stabilize its lattice through O–H···N interactions .
  • In contrast, 3-nitro-1H-1,2,4-triazol-5-amine derivatives () show reduced thermal stability (decomposition at 264–321°C) compared to non-nitro analogs, underscoring the trade-off between energetic performance and stability .

Biological Activity

3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its structure can be represented as follows:

C5H8N4O\text{C}_5\text{H}_8\text{N}_4\text{O}

This compound demonstrates high solubility in water and exhibits good gastrointestinal absorption, making it suitable for various pharmaceutical applications.

Target Interactions:
this compound interacts with various biological targets, including enzymes and receptors. Its mechanism primarily involves:

  • Enzyme Modulation: The compound can act as both an inhibitor and an activator of specific enzymes involved in metabolic pathways. For example, it has been shown to influence the activity of kinases and phosphatases, which are crucial in cell signaling pathways.
  • Gene Expression Regulation: It can bind to transcription factors, altering the expression of genes linked to cellular functions such as growth and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Trypanosoma cruzi, with IC50 values indicating potent trypanocidal effects without notable cytotoxicity to mammalian cells .

Anticancer Activity

In vitro studies have shown that derivatives of triazole compounds demonstrate anticancer properties. The triazole scaffold is linked to antiangiogenic activity and potential efficacy against different cancer cell lines. Compounds similar to this compound have been evaluated for their ability to inhibit tumor growth through modulation of angiogenesis and apoptosis pathways .

Antiviral Activity

Emerging research suggests that triazole derivatives may possess antiviral properties. For instance, compounds structurally related to this compound have shown potential in inhibiting neuraminidase activity in influenza viruses . This suggests a possible application in antiviral drug development.

Case Study 1: Anti-Trypanosomal Activity

A series of 3-nitrotriazole derivatives were screened for anti-Trypanosomal activity. The results indicated that certain compounds exhibited high potency (IC50 values < 4 μM) against T. cruzi, demonstrating the potential of triazole-based structures in treating Chagas disease .

Case Study 2: Anticancer Evaluation

In a study assessing the anticancer potential of triazole derivatives on various cell lines (e.g., glioma and breast cancer), compounds with modifications at the aryl position showed enhanced efficacy. The structure–activity relationship analysis revealed that specific substitutions significantly influenced biological activity .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterConventional MethodMicrowave-Assisted
Reaction Time12–24 h4–6 h
Temperature80°C100°C
Yield60–70%85–90%
Purity (HPLC)>95%>98%
Source: Adapted from

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsInterpretation
1H^1H-NMR (DMSO-d₆)δ 3.3 (s, 3H, N-CH₃), δ 3.8 (s, 3H, OCH₃)Confirms methyl/methoxy groups
13C^{13}C-NMRδ 162.1 (C5), δ 55.2 (OCH₃)Triazole ring substitution
IR (KBr)3300 cm1^{-1} (N-H), 1250 cm1^{-1} (C-O-C)Functional group validation
Source:

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine
Reactant of Route 2
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3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine

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